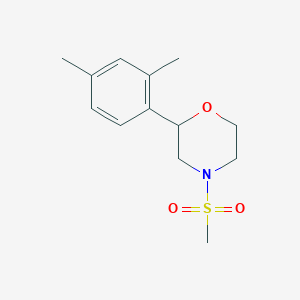![molecular formula C13H13N3O2 B7591879 1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as J147, and it is a synthetic derivative of curcumin, a natural compound found in turmeric. J147 has shown promising results in preclinical studies for its neuroprotective properties and potential therapeutic applications in Alzheimer's disease.
作用机制
The exact mechanism of action of J147 is not fully understood. However, preclinical studies have suggested that J147 exerts its neuroprotective effects through multiple pathways. J147 has been shown to activate the transcription factor PGC-1α, which is involved in mitochondrial biogenesis and oxidative stress response. J147 also activates the protein kinase C pathway, which is involved in synaptic plasticity and memory formation. Furthermore, J147 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neurogenesis and synaptic plasticity.
Biochemical and Physiological Effects
J147 has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have shown that J147 improves cognitive function, reduces amyloid-beta and tau protein levels, and promotes neurogenesis in animal models of Alzheimer's disease. J147 has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of neurodegenerative disorders. Furthermore, J147 has been shown to increase the lifespan and healthspan of mice in a preclinical study.
实验室实验的优点和局限性
One of the advantages of J147 for lab experiments is its high potency and specificity for its target molecules. J147 has been shown to have a low toxicity profile and does not have significant side effects in animal models. However, one of the limitations of J147 for lab experiments is its high cost and complex synthesis method. J147 is also not readily available for commercial use, and its use requires a license from the patent holder.
未来方向
There are several future directions for J147 research. One potential future direction is to investigate the safety and efficacy of J147 in human clinical trials for Alzheimer's disease and other neurodegenerative disorders. Another future direction is to investigate the potential applications of J147 in other fields, such as cancer research and anti-aging research. Furthermore, future research could focus on identifying the precise molecular targets of J147 and elucidating its mechanism of action in more detail.
合成方法
J147 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 2-methyl-5-nitrobenzaldehyde with ethyl acetoacetate to form the intermediate compound, 2-methyl-5-nitrobenzylidenemalononitrile. This intermediate compound is then reacted with 2-aminopyridine to form the key intermediate, 1-methyl-6-[(5-nitro-2-furyl)methyleneamino]pyridin-2(1H)-one. Finally, the nitro group in the key intermediate is reduced to an amine group using hydrogen gas and palladium on carbon catalyst to form J147.
科学研究应用
J147 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Preclinical studies have shown that J147 has neuroprotective properties, promotes neurogenesis, and improves cognitive function in animal models of Alzheimer's disease. J147 has also been shown to reduce amyloid-beta and tau protein levels, which are the hallmark pathological features of Alzheimer's disease. In addition to Alzheimer's disease, J147 has also shown potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
1-methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-14-11(18-9)8-16-6-4-10-3-5-15(2)12(10)13(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEICWLUJTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)




![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)